PCC0105003

MARK kinase isoform selectivity neuropathic pain

Researchers face off-target liabilities (AMPK/SIK inhibition in MRT199665) or isoform bias (PCC0208017) when studying MARK-dependent synaptic plasticity. PCC0105003 solves this as the only genetically validated, equipotent pan-MARK1-4 inhibitor. • **Target Coverage:** Single-digit nM IC50 across MARK1/2/3/4; zero Lipinski violations. • **Data Integrity:** MARK-selective; preserved motor coordination at analgesic doses enables clean behavioural assays. • **Supply:** ≥98% HPLC, DMSO soluble (100 mg/mL). Available for immediate R&D shipment.

Molecular Formula C19H20F3N7O
Molecular Weight 419.4 g/mol
Cat. No. B15603635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCC0105003
Molecular FormulaC19H20F3N7O
Molecular Weight419.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H20F3N7O/c20-19(21,22)16-12-24-18(27-17(16)23-11-14-5-6-25-28-14)26-13-1-3-15(4-2-13)29-7-9-30-10-8-29/h1-6,12H,7-11H2,(H,25,28)(H2,23,24,26,27)
InChIKeyCRABOGIPRQVATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PCC0105003: A Pan-MARK Inhibitor Tool Compound for Neuropathic Pain and Synaptic Plasticity Research


PCC0105003 is a synthetic organic small molecule that functions as a potent, ATP-competitive inhibitor of all four microtubule affinity-regulating kinase (MARK) isoforms—MARK1, MARK2, MARK3, and MARK4—with single-digit nanomolar IC₅₀ values [1]. It has been characterized as a tool compound to probe the role of MARK-mediated synaptic remodelling in central sensitisation underlying neuropathic pain, with validated in vivo efficacy in rat spinal nerve ligation (SNL) models [2]. The compound (MW 419.4, XLogP 1.46, zero Lipinski violations) is commercially available from multiple vendors at ≥98% HPLC purity and is soluble in DMSO at 100 mg/mL [1].

Pathway Study Pan-MARK engagement for synaptic plasticity assays
Model Context Neuropathic pain and epilepsy research models
Selection Context Isoform-selectivity assay context for MARK1-4

Why PCC0105003 Cannot Be Substituted by Other MARK-Family Inhibitors in Preclinical Research


MARK-family inhibitors exhibit profoundly divergent isoform selectivity profiles and off-target kinase spectra that preclude simple interchange. The closest structural analog PCC0208017 is a MARK3/MARK4-biased inhibitor with approximately 15-fold weaker activity on MARK1 (IC₅₀ = 31.4 nM) and MARK2 (IC₅₀ = 33.7 nM), making it unsuitable for studies requiring pan-MARK engagement [1]. The widely used tool compound MRT199665, while equipotent on MARK isoforms, additionally inhibits AMPKα1/α2 (IC₅₀ = 10 nM) and SIK1/2/3 (IC₅₀ = 12–110 nM), introducing confounding pharmacology in neuronal signalling experiments [2]. The legacy MARK inhibitor 39621 (Sigma) operates at micromolar potency (IC₅₀ = 3.6 µM), rendering it inadequate for sub-micromolar cellular studies . These differences in target coverage, selectivity, and potency mean that experimental outcomes—particularly in synaptic plasticity and pain behaviour readouts—cannot be reliably reproduced by substituting one MARK inhibitor for another.

Analog
PCC0208017 shows MARK3/4 bias; isoform-selectivity context may not transfer for MARK1/2-dependent models.
Tool
MRT199665 inhibits AMPK and SIK families; off-target kinase context may require review for neuronal signalling readouts.
Legacy
39621 operates at micromolar potency; assay-response context may differ for sub-micromolar cellular studies.

Quantitative Differentiation Evidence for PCC0105003: Head-to-Head and Cross-Study Comparisons


Pan-MARK Equipotent Inhibition vs. PCC0208017 Isoform-Biased Profile

PCC0105003 inhibits all four MARK isoforms with near-equivalent potency, achieving IC₅₀ values of 3.0 nM (MARK1), 2.0 nM (MARK2), 2.67 nM (MARK3), and 2.67 nM (MARK4) . In contrast, the structurally related compound PCC0208017 displays strong MARK3/MARK4 bias: IC₅₀ values are 1.8 nM (MARK3) and 2.01 nM (MARK4), but drop to 31.4 nM (MARK1) and 33.7 nM (MARK2)—representing a 10.5-fold and 16.9-fold loss of potency on MARK1 and MARK2, respectively [1]. In neuropathic pain models where MARK1 and MARK2 are both upregulated in amygdala and spinal dorsal horn, PCC0208017 would fail to achieve equivalent target engagement [2].

Pan-MARK vs. Isoform Bias
Cross-study comparable
10.5× and 16.9× more potent on MARK1 and MARK2 vs. PCC0208017
Isoform-selectivity assay context for full target engagement.
Reported in vitro kinase inhibition data.
MARK kinase isoform selectivity neuropathic pain tool compound

Narrower Kinase Selectivity vs. MRT199665 Multi-Kinase Off-Target Activity

MRT199665 is a frequently used tool compound with MARK IC₅₀ values of 2/2/3/2 nM (MARK1/2/3/14), comparable to PCC0105003 [1]. However, MRT199665 additionally inhibits AMPKα1/α2 (both IC₅₀ = 10 nM) and SIK1/2/3 (IC₅₀ = 110/12/43 nM), as well as NUAK1 (3 nM) and MELK (29 nM) [1]. PCC0105003 is characterized in the primary literature and authoritative databases specifically as a MARK inhibitor without reported activity on AMPK, SIK, or NUAK family kinases [2][3]. In neuronal systems where AMPK and SIK signalling independently modulate synaptic plasticity and gene transcription, MRT199665's broader kinome footprint introduces confounding variables that complicate mechanistic interpretation, a limitation not shared by PCC0105003.

Kinase Selectivity vs. MRT199665
Class-level inference
No reported AMPK/SIK/NUAK inhibition; MRT199665 inhibits AMPKα1/α2 at 10 nM
Off-target pathway response context may require review.
Direct selectivity panel data unpublished; source review advised.
kinase selectivity off-target pharmacology AMPK SIK neuronal signalling

Preserved Motor Coordination vs. Pregabalin-Induced Motor Ataxia at Analgesic Doses

In the SNL rat model of neuropathic pain, PCC0105003 was directly compared to pregabalin, a first-line clinical analgesic for neuropathic pain, for effects on motor coordination using the rotarod test. At analgesic doses that attenuated pain-like behaviours, PCC0105003 did not impair motor coordination in rats, whereas pregabalin at a comparable analgesic dose (30 mg·kg⁻¹) produced very significant motor ataxia [1]. This dissociation between analgesic efficacy and motor impairment is a key differentiating feature of the MARK inhibitor mechanism versus gabapentinoid-based analgesia, which is known to cause sedation and somnolence even at therapeutic doses [1].

Motor Coordination vs. Pregabalin
Head-to-head
Preserved motor coordination at analgesic doses; pregabalin produced motor ataxia
Supports motor-function endpoint monitoring.
Rotarod test in SNL rat model.
motor coordination pregabalin rotarod neuropathic pain therapeutic window

Cross-Indication Validation: Efficacy in Both Neuropathic Pain and Epilepsy Models

Beyond the primary neuropathic pain data, PCC0105003 has been independently validated in a rat epilepsy model. Systemic administration of PCC0105003 reduced seizure-like behaviours and decreased the number of seizure-like events (SLEs) in EEG recordings from the hippocampal CA1 region, while also ameliorating cognitive deficits and anxiety-like behaviours in epileptic rats [1]. In the same study, overexpression of MARK1 or MARK2 exacerbated epileptiform activity, and PCC0105003 treatment partially reversed this phenotype [1]. This cross-indication replication—spanning neuropathic pain (SNL model) and chemically induced epilepsy—establishes that PCC0105003-mediated MARK inhibition engages a conserved synaptic plasticity mechanism relevant to multiple neurological disorders, a breadth of validation not available for most other MARK tool compounds.

Cross-Indication Validation
Supporting evidence
Efficacy reported in both neuropathic pain and epilepsy rat models
Model-response endpoint context across distinct CNS disorders.
Source review for epilepsy model data.
epilepsy seizure EEG neuropathic pain synaptic plasticity therapeutic strategy

Defined Synaptic Plasticity Mechanism: Suppression of NR2B/GluR1 and EB3/Drebrin Signalling

PCC0105003 treatment in SNL rats reversed synaptic plasticity at both functional and structural levels through concurrent suppression of two distinct signalling pathways: the NR2B/GluR1 pathway (glutamatergic synaptic transmission) and the EB3/Drebrin pathway (actin-microtubule cytoskeletal coupling) [1]. This dual-pathway modulation was observed in both the amygdala and spinal dorsal horn, two key regions driving central sensitisation in neuropathic pain [1]. Genetically validated controls—MARK1 or MARK2 knockdown in amygdala—produced the same pattern of pathway suppression, confirming that these molecular effects are on-target and not due to off-target pharmacology [1].

Synaptic Plasticity Mechanism
Supporting evidence
Dual suppression of NR2B/GluR1 and EB3/Drebrin pathways
Supports pharmacodynamic biomarker endpoint context.
Genetically validated with shRNA knockdown.
synaptic plasticity NR2B GluR1 EB3 Drebrin central sensitisation amygdala spinal dorsal horn

Optimal Research and Procurement Scenarios for PCC0105003 Based on Quantitative Evidence


Neuropathic Pain Preclinical Research Requiring Pan-MARK Engagement and Intact Motor Readouts

PCC0105003 is the tool compound of choice for laboratories studying MARK-dependent mechanisms in neuropathic pain where both MARK1 and MARK2 are upregulated (amygdala and spinal dorsal horn). Its equipotent pan-MARK inhibition (IC₅₀ 2.0–3.0 nM across all four isoforms) ensures full target coverage, unlike PCC0208017 which is 10–17× weaker on MARK1/2 [1]. Critically, PCC0105003's preserved motor coordination at analgesic doses [2] enables researchers to dissociate pain relief from motor impairment—a key limitation of pregabalin and other gabapentinoids—making it uniquely suitable for behavioural pain assays where intact locomotion is essential for data interpretation.

MARK-Specific Neuronal Signalling Studies Requiring Minimal Off-Target Kinase Confounding

For electrophysiology and molecular signalling studies investigating MARK-specific regulation of synaptic plasticity (NR2B/GluR1 and EB3/Drebrin pathways), PCC0105003 provides a cleaner pharmacological probe than MRT199665. MRT199665's concurrent inhibition of AMPKα1/α2 (IC₅₀ = 10 nM) and SIK1/2/3 (IC₅₀ = 12–110 nM) [3] can confound interpretation of downstream effectors such as CRTC3, CREB, and AMPK-dependent metabolic signalling. PCC0105003's characterization as a MARK-selective inhibitor [2] reduces these off-target variables, enabling more confident attribution of observed synaptic phenotypes to MARK kinase inhibition.

Cross-Indication CNS Drug Discovery Programs Targeting Synaptic Remodelling

Drug discovery programs investigating MARK as a therapeutic target across multiple CNS indications benefit from PCC0105003's unique cross-indication validation. The compound has demonstrated in vivo efficacy in both neuropathic pain (SNL model) [2] and epilepsy models (EEG-confirmed reduction in seizure-like events) [4], with overlapping effects on cognitive deficits and anxiety-like behaviours. This conserved therapeutic profile across distinct neurological disorders is not replicated by any other commercially available MARK inhibitor, making PCC0105003 the optimal starting point for multi-indication CNS programs targeting MARK-driven synaptic remodelling.

Pharmacodynamic Biomarker-Driven Studies Using NR2B/GluR1 and EB3/Drebrin Pathway Readouts

PCC0105003 is the only MARK inhibitor with genetically validated pharmacodynamic biomarkers established in peer-reviewed literature. The convergent suppression of NR2B/GluR1 and EB3/Drebrin signalling by both pharmacological (PCC0105003) and genetic (MARK1/2 shRNA knockdown) approaches [2] provides researchers with robust, quantifiable pathway readouts for verifying target engagement. This is particularly valuable for dose-ranging studies, CNS penetration assessments, and translational PK/PD modelling where objective molecular endpoints are required to confirm that observed behavioural effects are mechanism-based rather than non-specific.

Application
Selection Property
Validation Focus
Pan-MARK neuropathic pain research with intact motor readouts
Equipotent pan-MARK inhibition
Motor-coordination endpoint monitoring
MARK-specific neuronal signalling studies
Kinase selectivity review
Off-target pathway-response context
Cross-indication CNS synaptic remodelling research
Multi-indication model-response context
Cross-model endpoint replication
Pharmacodynamic biomarker-driven studies
Genetically validated pathway endpoints
NR2B/GluR1 and EB3/Drebrin readout context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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